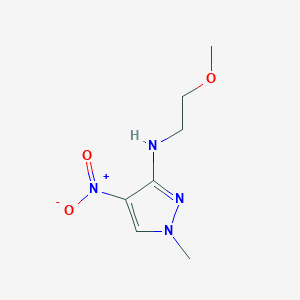

N-(2-Methoxyethyl)-1-methyl-4-nitro-1H-pyrazol-3-amine

Description

N-(2-Methoxyethyl)-1-methyl-4-nitro-1H-pyrazol-3-amine is a pyrazole derivative characterized by a nitro group at the 4-position, a methyl group at the 1-position, and a 2-methoxyethylamine substituent at the 3-position of the pyrazole ring (PubChem, 2024) . The nitro group is a strong electron-withdrawing moiety, influencing the compound’s electronic properties and reactivity. The methoxyethyl chain likely enhances solubility in polar solvents compared to alkyl or aryl substituents.

Properties

IUPAC Name |

N-(2-methoxyethyl)-1-methyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O3/c1-10-5-6(11(12)13)7(9-10)8-3-4-14-2/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORZMBHEOCRLOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)NCCOC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-1-methyl-4-nitro-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(2-Methoxyethyl)-1-methyl-4-amino-1H-pyrazol-3-amine.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Discovery

This compound has been investigated as a lead candidate in drug discovery programs due to its potential therapeutic properties. Preliminary studies indicate that it may exhibit biological activities such as enzyme inhibition, which is crucial for developing new treatments for various diseases. The pyrazole moiety is often associated with anti-inflammatory and anticancer activities, making this compound a candidate for further investigation in these therapeutic areas.

2. Enzyme Inhibition Studies

Interaction studies have shown that N-(2-Methoxyethyl)-1-methyl-4-nitro-1H-pyrazol-3-amine may bind to several biological targets, influencing cellular signaling pathways. These studies are essential for understanding the pharmacodynamics of the compound and its potential therapeutic applications. For instance, it has been noted for its ability to inhibit specific enzymes related to disease processes, indicating its role in modulating biochemical pathways relevant to cancer and inflammation.

Case Studies

Case Study 1: Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of pyrazole have shown promising results against various cancer cell lines, including breast and lung cancer cells. These studies suggest that the structural features of pyrazole derivatives contribute to their efficacy in inhibiting tumor growth .

Case Study 2: Anti-inflammatory Properties

In another study, compounds containing the pyrazole ring were evaluated for their anti-inflammatory effects. Results indicated that certain derivatives could effectively reduce inflammation markers in vitro, supporting their potential use in treating inflammatory diseases such as arthritis .

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-1-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. The methoxyethyl group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Electronic Features

The following pyrazole-based analogs share structural similarities but differ in substituent effects:

Key Observations :

Physicochemical and Spectroscopic Properties

- Melting Points : The cyclopropyl analog (104–107°C) and thiazole derivative (108–110°C) exhibit similar melting ranges, suggesting that the target compound may also solidify near this range .

- Spectroscopy : The cyclopropyl analog’s HRMS (m/z 215 [M+H]⁺) and NMR data (δ 8.87 ppm for pyridinyl protons) highlight substituent-specific spectral signatures . The target compound’s nitro group would likely produce distinct $^1$H NMR shifts (e.g., deshielding near 8.5–9.0 ppm).

Biological Activity

N-(2-Methoxyethyl)-1-methyl-4-nitro-1H-pyrazol-3-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₅N₃O₃, with a molecular weight of 169.23 g/mol. The compound features a pyrazole ring, a methoxyethyl substituent, and a nitro group, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Nitro Group Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects such as cytotoxicity and antimicrobial activity.

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating cellular signaling pathways. This inhibition can influence processes such as cell proliferation and apoptosis .

- Interaction with Biomolecules : The pyrazole ring is known for its ability to interact with various biomolecules, potentially affecting metabolic pathways and gene expression .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

Anticancer Potential

The compound has been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. The presence of the nitro group is believed to enhance its reactivity towards cellular targets in cancerous tissues .

Other Biological Activities

This compound has also been investigated for other potential activities, including anti-inflammatory effects and neuroprotective properties. These activities are attributed to its ability to modulate inflammatory cytokines and protect neuronal cells from oxidative stress .

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with 2-methoxyethylamine under controlled conditions. Common solvents used include ethanol or methanol, often requiring a catalyst to facilitate the reaction:

Research Findings

A summary of key research findings related to the biological activity of this compound is provided in the following table:

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Case Study 1 : A study investigating the compound's effects on Escherichia coli demonstrated a significant reduction in bacterial viability at low concentrations, suggesting its potential as an antibacterial agent in treating infections .

- Case Study 2 : In a cancer model, treatment with this compound resulted in reduced tumor growth and increased survival rates in animal models, indicating promising anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.